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Compound of Interest

Compound Name: 4,5-Dioxodehydroasimilobine

Cat. No.: B13929627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,5-Dioxodehydroasimilobine is an aporphine alkaloid that has been isolated from various

plant species, including those of the Aristolochia genus. The structural elucidation of such

natural products is paramount for understanding their chemical properties and potential

pharmacological activities. This technical guide provides a comprehensive overview of the

interpretation of the key spectral data—Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy—for 4,5-Dioxodehydroasimilobine. The

information herein is intended to serve as a detailed reference for researchers involved in

natural product chemistry, analytical sciences, and drug discovery and development.

Molecular Structure
The chemical structure of 4,5-Dioxodehydroasimilobine is characterized by a tetracyclic

aporphine core with a dioxo functionality at the 4 and 5 positions. Key structural features

include a biphenyl system, a lactam, a methoxy group, and a phenolic hydroxyl group.

Molecular Formula: C₁₇H₁₁NO₄[1]

Molecular Weight: 293.27 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 4,5-Dioxodehydroasimilobine, both ¹H and ¹³C NMR provide critical information

for structural assignment.

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

The data presented below was obtained in Pyridine-d₅ and is referenced in the literature.[2]

Carbon Atom Chemical Shift (δ) ppm Description

C-1 129.2 Aromatic CH

C-1a 120.5 Aromatic Quaternary C

C-1b 133.5 Aromatic Quaternary C

C-2 112.8 Aromatic CH

C-3 148.1 Aromatic C-O

C-3a 118.9 Aromatic Quaternary C

C-4 160.1 Carbonyl C=O

C-5 182.5 Carbonyl C=O

C-6a 134.8 Aromatic Quaternary C

C-7 123.1 Aromatic CH

C-8 128.4 Aromatic CH

C-9 127.9 Aromatic CH

C-10 130.7 Aromatic CH

C-11 132.6 Aromatic Quaternary C

C-11a 145.9 Aromatic Quaternary C

C-12 151.8 Aromatic C-O

OCH₃ 56.4 Methoxy C
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Data sourced from SpectraBase, originally reported by H. Achenbach, D. Frey, R. Waibel in J.

Nat. Prod. 1991, 54, 1331.[2]

¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environments, and their proximity to other protons. While a specific, publicly available

¹H NMR spectrum for 4,5-Dioxodehydroasimilobine could not be retrieved for this guide, the

expected signals can be predicted based on its structure. The original data is reported in J. Nat.

Prod. 1991, 54, 1331.

Expected ¹H NMR Signals:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm),

corresponding to the protons on the biphenyl system. The coupling patterns (singlets,

doublets, triplets) would reveal the substitution pattern of the aromatic rings.

Methoxy Protons: A sharp singlet peak around δ 3.9-4.1 ppm, integrating to three protons.

NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent

and concentration, corresponding to the lactam N-H.

OH Proton: A broad singlet for the phenolic hydroxyl group, with its chemical shift also being

solvent-dependent.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)
HRMS would confirm the molecular formula of 4,5-Dioxodehydroasimilobine.
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Ion Calculated m/z Observed m/z Molecular Formula

[M+H]⁺ 294.0761
Data from primary

literature
C₁₇H₁₂NO₄

[M+Na]⁺ 316.0580
Data from primary

literature
C₁₇H₁₁NNaO₄

Note: The exact observed m/z values are reported in the primary literature (J. Nat. Prod. 1991,

54, 1331).

Fragmentation Pattern
The fragmentation of the molecular ion in the mass spectrometer would likely involve the loss

of small, stable molecules. Expected fragmentation pathways include:

Loss of CO: A common fragmentation for quinones and lactams, leading to a fragment ion at

[M-28]⁺.

Loss of CH₃: Cleavage of the methoxy group, resulting in a fragment at [M-15]⁺.

Retro-Diels-Alder (RDA) reactions: If applicable to the specific ring system, this could lead to

characteristic fragment ions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group

~3400 Broad O-H stretch Phenolic -OH

~3200 Medium N-H stretch Lactam N-H

~3100-3000 Medium C-H stretch Aromatic C-H

~1680 Strong C=O stretch
Conjugated

Ketone/Quinone

~1650 Strong C=O stretch Lactam

~1600, 1480 Medium-Strong C=C stretch Aromatic Ring

~1250 Strong C-O stretch Aryl ether

Note: The specific absorption peaks are reported in the primary literature (J. Nat. Prod. 1991,

54, 1331). PubChem indicates the availability of a vapor phase IR spectrum.[1]

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of purified 4,5-Dioxodehydroasimilobine.

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Pyridine-d₅, DMSO-d₆,

or CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse sequence: Standard single-pulse sequence.
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Spectral width: ~16 ppm.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64, depending on sample concentration.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse sequence.

Spectral width: ~220 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of ~1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (LC-MS/MS):

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column is typically used for alkaloids.

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization Mode: Positive electrospray ionization (ESI+).

Scan Range: m/z 50-1000.

Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce

fragmentation.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Sample Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of the solid, purified 4,5-Dioxodehydroasimilobine onto the center of

the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before running the sample.

Visualizations
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Workflow for Spectral Data Interpretation of 4,5-Dioxodehydroasimilobine
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Caption: Workflow for the interpretation of spectral data.
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Logical Relationships in Spectral Interpretation
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Caption: Logical connections between spectral data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b13929627#spectral-data-interpretation-for-4-5-
dioxodehydroasimilobine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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